2-Amino-N-[3-(dimethylamino)propyl]benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVRPVGZEWAITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 2 Amino N 3 Dimethylamino Propyl Benzamide
General Pharmacological Activities of 2-Aminobenzamide (B116534) Derivatives
Research has demonstrated that derivatives of 2-aminobenzamide can exhibit:
Analgesic Effects: Some 2-aminobenzamide derivatives have shown analgesic properties comparable to non-narcotic analgesic drugs. nih.gov
Antithrombotic Activity: A series of novel 2-aminobenzamide derivatives have been synthesized and evaluated as potential orally active antithrombotic agents. nih.gov
Antimicrobial Properties: Various 2-aminobenzamide derivatives have been synthesized and tested for their activity against different bacterial and fungal strains. mdpi.com
Cytotoxic and Anticancer Potential: Certain 2-aminobenzamide derivatives bearing other heterocyclic moieties have been investigated for their cytotoxic activity against cancer cell lines. researchgate.net
Postulated Mechanism of Action
The mechanism of action for 2-aminobenzamide derivatives is diverse and dependent on the specific substitutions on the core structure. For instance, their anticancer effects have been linked to the inhibition of histone deacetylase (HDAC). researchgate.net As antithrombotic agents, they have been studied as potential inhibitors of Factor Xa, a key enzyme in the coagulation cascade. nih.gov
Pharmacodynamics and Pharmacokinetics
Detailed pharmacodynamic and pharmacokinetic data for 2-Amino-N-[3-(dimethylamino)propyl]benzamide are not available. However, the presence of the dimethylaminopropyl side chain is a common feature in many pharmacologically active compounds and is known to influence properties such as solubility, membrane permeability, and receptor binding. Further research would be necessary to elucidate the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Role As an Organic Building Block in Advanced Synthetic Chemistry
Synthesis of Heterocyclic Compounds
The 2-aminobenzamide (B116534) moiety is a well-established precursor for the synthesis of various fused heterocyclic systems, most notably quinazolinones. mdpi.com The primary aromatic amine and the adjacent amide nitrogen can participate in cyclization reactions with various electrophiles to form six-membered heterocyclic rings.
Introduction of a Flexible Side Chain
The N-[3-(dimethylamino)propyl] side chain provides a flexible linker with a basic tertiary amine. This feature is often exploited in medicinal chemistry to improve the pharmacokinetic properties of a lead compound or to introduce a key binding interaction with a biological target.
Amide Bond Functionalization and Chemical Modifications
Amide Bond Cleavage
The amide bond, while generally stable, can be cleaved under specific, often harsh, conditions such as strong acid or base hydrolysis. google.com More recent methods, like hydrazinolysis, offer milder conditions for amide bond cleavage. google.com
N-Alkylation
The nitrogen atom of the amide can, in principle, undergo alkylation, although this is generally less facile than the alkylation of the primary amine. The primary aromatic amine is more susceptible to alkylation reactions, allowing for the introduction of various substituents at this position. google.com
Reactions of the Amino Group
The primary aromatic amino group is a versatile functional handle for a variety of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives.
Diazotization: Conversion to a diazonium salt, which can then be used in a range of Sandmeyer-type reactions to introduce a variety of substituents on the aromatic ring.
Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.
Supramolecular Chemistry and Self Assembly Investigations
Exploration of Non-Covalent Interactions
Non-covalent interactions are the cornerstone of supramolecular chemistry, governing how molecules recognize each other and aggregate into larger assemblies. The specific functional groups on 2-Amino-N-[3-(dimethylamino)propyl]benzamide make it a prime candidate for a variety of these interactions.
Hydrogen Bonding Networks Involving Amide and Amine Groups
Hydrogen bonds are among the most critical non-covalent forces in chemical and biological systems. The this compound molecule contains several hydrogen bond donors and acceptors. The primary amino (-NH2) group and the secondary amide (-NH-) group can act as hydrogen bond donors. The amide carbonyl oxygen (C=O), the nitrogen of the primary amine, and the tertiary dimethylamino group can all serve as hydrogen bond acceptors.
Interactive Data Table: Potential Hydrogen Bond Interactions
| Donor Group | Atom | Acceptor Group | Atom | Type of Interaction |
| Primary Amine (-NH₂) | H | Amide Carbonyl (C=O) | O | Inter/Intramolecular |
| Primary Amine (-NH₂) | H | Tertiary Amine (-N(CH₃)₂) | N | Intermolecular |
| Primary Amine (-NH₂) | H | Primary Amine (-NH₂) | N | Intermolecular |
| Amide (-CONH-) | H | Amide Carbonyl (C=O) | O | Intermolecular |
| Amide (-CONH-) | H | Primary Amine (-NH₂) | N | Intermolecular |
| Amide (-CONH-) | H | Tertiary Amine (-N(CH₃)₂) | N | Intermolecular |
π-π Stacking and Hydrophobic Interactions
The benzene (B151609) ring in this compound is a key feature that allows for π-π stacking interactions. These interactions occur between aromatic rings and are crucial for the stabilization of many supramolecular structures. nih.gov Depending on the alignment of the molecules, these can manifest as face-to-face or edge-to-face (T-shaped) stacking. nih.gov Such interactions are fundamental in the packing of aromatic molecules in the solid state and in the formation of aggregates in solution. researchgate.net
Furthermore, the propyl chain and the methyl groups on the tertiary amine contribute to the molecule's hydrophobic character. In aqueous environments, hydrophobic interactions would drive these nonpolar parts of the molecule to cluster together, minimizing their contact with water and contributing to the self-assembly process.
Molecular Recognition Phenomena and Complexation Studies
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The diverse array of functional groups in this compound makes it a versatile candidate for recognizing and binding to other molecules or ions. The amino and amide groups can form specific hydrogen bonds with complementary partners, while the aromatic ring can engage in π-π stacking with other aromatic systems. The tertiary amine can be protonated, allowing for strong electrostatic interactions with anionic species. This multi-point recognition capability is a hallmark of complex host-guest systems.
Design and Formation of Self-Assembled Structures
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. beilstein-journals.org Molecules like this compound, which possess both hydrogen-bonding sites and hydrophobic/aromatic regions, are known as amphiphiles and often exhibit self-assembly in solution. beilstein-journals.org Depending on the conditions (e.g., solvent, concentration, pH, temperature), they could potentially form various structures such as micelles, vesicles, nanofibers, or hydrogels. uni-bayreuth.dereading.ac.uk The balance between hydrogen bonding, π-π stacking, and hydrophobic forces would dictate the final morphology of the self-assembled structure.
Host-Guest Chemistry and Association Constants
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule or assembly. The potential self-assembled structures formed by this compound could act as hosts. For example, if micelles are formed, the hydrophobic core could encapsulate nonpolar guest molecules. The protonatable tertiary amine also introduces pH-responsiveness, where the molecule could act as a host for anions at low pH. Quantitative studies would be necessary to determine the strength of these interactions, typically expressed as an association constant (Ka), which measures the equilibrium between the bound and unbound host-guest species. While specific association constants for this compound are not documented, the principles of host-guest chemistry suggest its potential for such applications.
Coordination Chemistry: Ligand Design for Metal Centers and Metal-Ligand Interactions
The coordination chemistry of this compound is a subject of significant interest due to the molecule's potential to act as a versatile chelating ligand. The presence of multiple donor atoms—the primary aromatic amine, the amide oxygen, and the tertiary aliphatic amine—allows for various binding modes with metal centers. While direct comprehensive studies on the coordination complexes of this specific ligand are not extensively documented in publicly available research, its potential behavior can be inferred from studies on its constituent chemical moieties: 2-aminobenzamide (B116534) and N,N-dimethyl-1,3-propanediamine.
Ligand Design and Potential Coordination Modes
This compound possesses three potential coordination sites, which could allow it to function as a bidentate or tridentate ligand. The primary amino group and the adjacent amide oxygen can form a stable five-membered chelate ring with a metal ion. Additionally, the tertiary amine on the propyl chain can also participate in coordination, potentially leading to a larger chelate ring or bridging between metal centers.
The flexibility of the propyl chain allows the dimethylamino group to position itself for coordination, which could result in the formation of a more complex structure. The ultimate coordination mode would likely depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands.
Inferred Metal-Ligand Interactions from Analogous Systems
Insights into the coordinating behavior of the 2-aminobenzamide portion of the molecule can be drawn from studies on mixed ligand complexes of 2-aminobenzamide (2AB) with copper(II) and various amino acids. In these systems, 2-aminobenzamide has been shown to form stable complexes, with species such as [Cu(2AB)] and [Cu(2AB)2] being detected in solution. nih.gov The stability of these complexes indicates a strong interaction between the copper(II) ion and the 2-aminobenzamide ligand.
The following table summarizes the stability constants for Cu(II) complexes with 2-aminobenzamide in a 50% (v/v) water-ethanol mixture at 300 K and an ionic strength of 0.15 mol dm⁻³ (NaClO₄). nih.gov
| Species | Stability Constant (log K) |
| [Cu(2AB)] | 4.55 |
| [Cu(2AB)₂] | 8.35 |
Data derived from studies on 2-aminobenzamide, a related but not identical compound. nih.gov
This data suggests that the 2-aminobenzamide moiety is an effective coordinating agent for Cu(II), and it is reasonable to expect a similar interaction for the corresponding part of this compound.
On the other hand, research into chelating 3-dimethylamino-1-propyl ligands provides valuable information on the coordinating potential of the other end of the molecule. In a study of square-planar complexes with Ni(II), Pd(II), and Pt(II), the 3-dimethylamino-1-propyl ligand was found to chelate to the metal center through a metal-carbon bond and a metal-nitrogen bond. illinois.edu While the bonding in this reported case is different from what would be expected with this compound (which would not form a metal-carbon bond in this context), it demonstrates the capability of the dimethylaminopropyl group to participate in chelation.
The table below presents selected bond distances for M[(CH₂)₃NMe₂]₂ complexes, where M is Ni, Pd, or Pt. illinois.edu
| Metal (M) | M-N Bond Distance (Å) | M-C Bond Distance (Å) |
| Ni | 2.113(2) | 1.956(3) |
| Pd | 2.213(2) | 2.036(3) |
| Pt | 2.203(5) | 2.046(7) |
Data from a study on bis(3-dimethylamino-1-propyl)metal(II) complexes, illustrating the chelating ability of the dimethylaminopropyl group. illinois.edu
These findings support the hypothesis that the dimethylamino group in this compound can coordinate to a metal center. The combined coordinating ability of the 2-aminobenzamide and the N,N-dimethylaminopropyl moieties suggests that this compound could be a highly effective ligand for a variety of metal ions, potentially leading to the formation of stable, multidentate coordination complexes. Further experimental studies are necessary to fully elucidate the coordination chemistry of this specific compound.
Potential Applications in Catalysis and Materials Science
Catalytic Applications
The presence of both Lewis basic sites (the amino groups) and a hydrogen-bond-donating amide group within the structure of 2-Amino-N-[3-(dimethylamino)propyl]benzamide suggests its potential utility in catalysis.
The nitrogen and oxygen atoms in this compound can act as donor atoms, making the molecule a potential ligand for metal complexes used in catalysis. The primary amine, tertiary amine, and the amide group could coordinate with a metal center, potentially forming a stable chelate. Such metal complexes can be catalytically active in a variety of transformations, including cross-coupling reactions and hydrogenations. While amino acids and peptides are known to be effective ligands in metal-catalyzed reactions, specific studies detailing the synthesis and catalytic application of metal complexes with this compound as a ligand have not been extensively reported.
Materials Science Applications
The unique combination of a hydrophilic aminobenzamide head group and a flexible propylamino tail suggests that this compound could be a building block for various functional materials.
Surfactants are molecules with both hydrophilic and hydrophobic parts, which allow them to be active at interfaces. The aminobenzamide portion of this compound can be considered hydrophilic, while the dimethylaminopropyl group has a degree of hydrophobicity. This amphiphilic character suggests that it could exhibit surfactant properties. However, detailed studies on its surface tension, critical micelle concentration, and other surface parameters are not currently available in the literature to confirm this potential application.
While the search for novel monomers for polymer synthesis is ongoing, there is no indication in the current scientific literature that this compound is used as a monomer in polymer science. It is important to distinguish this compound from the structurally different but similarly named monomer, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), which is widely used in the synthesis of stimuli-responsive polymers. The primary amine of this compound could potentially be used to incorporate this molecule into a polymer backbone, for example, through reaction with a dicarboxylic acid to form a polyamide. However, research on such polymers has not been reported.
Smart materials are designed to respond to external stimuli such as pH, temperature, or light. The tertiary amine group in this compound is pH-sensitive, as it can be protonated and deprotonated. If this molecule were to be incorporated into a polymer, this property could be harnessed to create pH-responsive materials. For instance, a polymer containing this moiety could exhibit changes in solubility or conformation in response to changes in pH. However, as with the other potential applications, there is a lack of specific research on the incorporation of this compound into smart materials and responsive systems.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-Amino-N-[3-(dimethylamino)propyl]benzamide, while achievable through established methods, presents an opportunity for the application of green and sustainable chemistry principles. Future research should prioritize the development of synthetic routes that are not only efficient in terms of yield but also minimize environmental impact.
Key Research Thrusts:
Catalytic Amidation Reactions: Exploring the use of novel catalysts for the direct amidation of 2-aminobenzoic acid derivatives with N,N-dimethyl-1,3-propanediamine would be a significant advancement. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional stoichiometric activating agents, thereby reducing waste and improving atom economy.
Biocatalytic Approaches: The enzymatic synthesis of amides is a rapidly growing field. Investigating the use of lipases or engineered enzymes for the synthesis of this compound could offer a highly selective and environmentally benign alternative to conventional chemical methods.
Flow Chemistry Synthesis: The implementation of continuous flow chemistry for the synthesis of this compound could lead to improved reaction control, enhanced safety, and easier scalability. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity.
Solvent Minimization and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or deep eutectic solvents, could significantly reduce the environmental footprint of the synthesis.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Amidation | High atom economy, reduced waste, use of non-toxic catalysts. | Development of novel earth-abundant metal catalysts or organocatalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes for specific substrate recognition. |
| Flow Chemistry | Improved process control, enhanced safety, scalability. | Optimization of reaction parameters in a continuous flow setup. |
| Green Solvents | Reduced environmental impact, potential for catalyst recycling. | Exploration of ionic liquids and deep eutectic solvents as reaction media. |
Advanced Spectroscopic Characterization Techniques and Interpretation Methodologies
While standard spectroscopic techniques provide a basic structural confirmation of this compound, a deeper understanding of its conformational dynamics, intermolecular interactions, and electronic properties can be achieved through the application of advanced spectroscopic methods.
Future research in this area could involve:
Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques, such as NOESY and ROESY, could be employed to elucidate the through-space interactions and preferred conformations of the molecule in solution. This information is crucial for understanding its chemical behavior and potential interactions with other molecules.
Solid-State NMR Spectroscopy: For the analysis of the compound in its solid form, solid-state NMR would provide valuable information about its crystal packing and polymorphic forms.
Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry could be used to separate and characterize different conformers of the molecule in the gas phase, providing insights into its intrinsic structural properties.
Computational Spectroscopy: The integration of computational methods, such as Density Functional Theory (DFT), with experimental spectroscopic data can lead to a more accurate and detailed interpretation of the spectra. This synergy can help in assigning complex spectral features and understanding the underlying electronic transitions.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties
Computational chemistry offers a powerful toolkit for the in-silico design and prediction of the properties of novel molecules. This approach can significantly accelerate the discovery of new derivatives of this compound with specific, tailored chemical properties.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to correlate the structural features of a series of derivatives with their chemical properties or activities. This can guide the design of new compounds with enhanced characteristics.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes and affinities of derivatives with specific targets, which is particularly relevant if the compounds are being explored for applications in medicinal chemistry or materials science.
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of chemical properties, including electronic structure, reactivity indices, and spectroscopic signatures of novel derivatives. This allows for a rational design process, where the properties of a molecule can be fine-tuned by modifying its structure.
| Computational Technique | Application in Derivative Design | Predicted Properties |
| QSAR | Guiding the design of analogs with desired activities. | Biological activity, toxicity, physical properties. |
| Molecular Docking | Predicting binding affinity and mode to target macromolecules. | Binding energy, interaction patterns. |
| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complexes. | Conformational stability, binding free energy. |
| DFT | Calculating electronic and structural properties. | Reactivity, spectral data, thermodynamic stability. |
Exploration of New Applications in Specialized Chemical Fields
The unique structural features of this compound, namely the presence of a primary aromatic amine, an amide linkage, and a tertiary aliphatic amine, suggest its potential utility in a variety of specialized chemical fields beyond its current applications.
Potential areas for exploration include:
Medicinal Chemistry: The aminobenzamide scaffold is present in a number of biologically active molecules. Derivatives of this compound could be synthesized and screened for a range of biological activities. The diamine side chain, in particular, could influence pharmacokinetic properties and interactions with biological targets.
Materials Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers or coordination complexes. The presence of multiple coordination sites (amino and amide groups) could lead to the formation of interesting metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Catalysis: The compound itself or its metal complexes could be investigated as catalysts in organic synthesis. The bidentate or tridentate coordination possibilities could be exploited to design novel ligands for transition metal catalysis.
Interdisciplinary Research Opportunities in Chemical Sciences
The multifaceted nature of this compound lends itself to interdisciplinary research collaborations, bridging different areas of the chemical sciences.
Examples of such opportunities include:
Collaboration between Synthetic and Computational Chemists: The design and synthesis of novel derivatives with tailored properties would be greatly enhanced by a close collaboration between experimentalists and computational chemists.
Partnerships with Materials Scientists: Exploring the potential of this compound in materials science would require collaboration with experts in polymer chemistry, crystallography, and materials characterization.
Joint Projects with Medicinal Chemists and Biologists: Investigating the biological activities of new derivatives would necessitate a multidisciplinary approach involving synthetic chemists, medicinal chemists, and biologists to conduct screening and mechanistic studies.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile tool for innovation across the chemical sciences.
Q & A
Q. Advanced
- Salt formation : Hydrochloride salts (e.g., N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride) enhance solubility by 10–20-fold in PBS .
- Co-solvents : Use 10% DMSO/PBS mixtures for stock solutions, avoiding precipitation.
- Lyophilization : Freeze-drying in mannitol or sucrose matrices ensures long-term stability (>12 months at -20°C) .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Contradictions often arise from:
- Assay variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Subtle substituent changes (e.g., fluoro vs. methoxy groups) drastically alter potency. For example:
| Compound Modification | CDK2 Inhibition (IC₅₀) | Source |
|---|---|---|
| 4-Fluoro substitution | 0.8 µM | |
| 3,4-Dimethoxy substitution | >10 µM |
- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro and in vivo efficacy .
What computational methods predict structure-activity relationships (SAR) for this compound?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CDK2 or antimicrobial enzymes) .
- QSAR models : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values .
- ADMET prediction : SwissADME or pkCSM forecasts bioavailability (%F >50% for methylated analogs) .
What are the compound’s potential off-target effects, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
